Cas no 94902-59-7 (Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside)
94902-59-7 structure
Product Name:Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside
CAS No:94902-59-7
MF:C29H32O7
MW:492.560189247131
CID:799017
Update Time:2023-08-03
Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside Chemical and Physical Properties
Names and Identifiers
-
- a-D-Galactopyranoside, methyl4,6-O-[(4-methoxyphenyl)methylene]-2,3-bis-O-(phenylmethyl)-
- methyl 2,3-di-O-benzyl-4,6-O-((4-methoxyphenyl)methylene)-α-D-galactopyranoside
- METHYL-4,6-DI-O-(4-METHOXYBENZYLIDENE)-2,3-DI-O-BENZYL-Α-D-GALACTOPYRANOSIDE
- METHYL 2,3-DI-O-BENZYL-4,6-O-(4-METHOXYBENZYLIDENE)-A-D-GALACTOPYRANOSIDE
- 1-O-Methyl-2-O,3-O-dibenzyl-4-O,6-O-(4-methoxybenzylidene)-alpha-D-galactopyranose
- Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside
-
- Inchi: 1S/C29H32O7/c1-30-23-15-13-22(14-16-23)28-34-19-24-25(36-28)26(32-17-20-9-5-3-6-10-20)27(29(31-2)35-24)33-18-21-11-7-4-8-12-21/h3-16,24-29H,17-19H2,1-2H3/t24-,25+,26+,27-,28?,29+/m1/s1
- InChI Key: DHAREFMCLBQPOA-ZIFDVUIGSA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@@H]2[C@H]1COC(C1C=CC(=CC=1)OC)O2)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 36
- Rotatable Bond Count: 9
- Complexity: 627
- Topological Polar Surface Area: 64.599
Experimental Properties
- Density: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.025 g/l) (25 º C),
Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside Related Literature
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
94902-59-7 (Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk